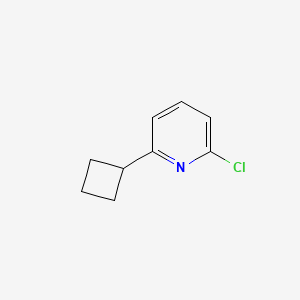

2-Chloro-6-cyclobutylpyridine

描述

This compound features a pyridine ring substituted with a chlorine atom at the 2-position and a cyclobutyl group at the 6-position. The cyclobutyl substituent introduces steric bulk and unique electronic effects compared to other substituents (e.g., trichloromethyl, phenyl, or methoxy groups) observed in related compounds.

属性

IUPAC Name |

2-chloro-6-cyclobutylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFYUHACPZDYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclobutylpyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloropyridine with cyclobutylmagnesium bromide in the presence of a palladium catalyst can yield 2-Chloro-6-cyclobutylpyridine. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-6-cyclobutylpyridine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and safety considerations. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperature and pressure, and advanced purification techniques to ensure the quality and yield of the final product.

化学反应分析

Types of Reactions

2-Chloro-6-cyclobutylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.

Major Products

Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

Oxidation Reactions: Pyridine N-oxides are the primary products.

Reduction Reactions: Piperidine derivatives are formed as major products.

科学研究应用

Pharmaceutical Applications

2-Chloro-6-cyclobutylpyridine is part of a broader category of chlorinated heterocycles that have gained attention in medicinal chemistry due to their biological activity. Chlorinated compounds are known for their role in the development of numerous pharmaceuticals, with over 250 FDA-approved drugs containing chlorine . The presence of chlorine in drug design often enhances the pharmacological properties of compounds, making them more effective against various diseases.

Case Study: Antibacterial Activity

Research has shown that chlorinated pyridines can exhibit significant antibacterial properties. For instance, derivatives of 2-chloro-6-cyclobutylpyridine have been tested for their efficacy against bacterial strains such as Escherichia coli, revealing promising results in inhibiting bacterial growth .

Agricultural Applications

In agriculture, 2-chloro-6-cyclobutylpyridine serves as an intermediate in the synthesis of various pesticides and herbicides. Its derivatives are utilized to enhance crop protection through the development of effective fungicides and nitrification inhibitors.

Table 1: Agricultural Products Derived from 2-Chloro-6-cyclobutylpyridine

| Product Name | Type | Function |

|---|---|---|

| Picolinafen | Fungicide | Controls fungal diseases in crops |

| Picoxystrobin | Fungicide | Protects against a wide range of fungi |

These compounds are particularly useful in improving nitrogen retention in soils when used as fertilizer additives, thus enhancing soil fertility and crop yield .

Material Science Applications

The unique properties of 2-chloro-6-cyclobutylpyridine also extend to materials science. Its derivatives can be incorporated into polymer matrices to improve mechanical properties or thermal stability.

Case Study: Polymer Modification

Recent studies have explored the use of chlorinated pyridines in modifying polyolefins to enhance their resistance to environmental stress cracking. The incorporation of these compounds has shown improved durability and longevity of materials used in packaging and construction .

Safety and Environmental Considerations

While exploring the applications of 2-chloro-6-cyclobutylpyridine, it is essential to consider its safety profile. The compound is classified under acute toxicity categories and poses risks to aquatic environments if not handled properly . Therefore, appropriate safety measures must be implemented during its synthesis and application.

作用机制

The mechanism of action of 2-Chloro-6-cyclobutylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutyl group and chlorine atom can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its interaction with specific molecular pathways are necessary to fully understand its mechanism of action.

相似化合物的比较

Structural and Electronic Differences

(a) 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)

- Molecular Formula : C₆H₃NCl₄ .

- Substituents : Chlorine (2-position) and trichloromethyl (6-position).

- Key Properties :

- Comparison : Unlike 2-Chloro-6-cyclobutylpyridine, the trichloromethyl group enhances oxidative stability but reduces steric flexibility.

(b) 2-Chloro-6-phenylpyridine-3-carbonitrile

- Molecular Formula : C₁₂H₇ClN₂ .

- Substituents: Chlorine (2-position), phenyl (6-position), and cyano (3-position).

- Key Properties :

- Comparison: The phenyl group enhances aromatic stacking interactions, whereas the cyclobutyl group in 2-Chloro-6-cyclobutylpyridine introduces non-planarity and steric hindrance.

(c) Methoxy-Substituted Analogs (e.g., 2-Chloro-6-methoxypyridine derivatives)

- Examples: (2-Chloro-6-methoxypyridin-3-yl)methanol (Similarity: 0.83) . 2-Chloro-6-methoxyisonicotinonitrile (Similarity: 0.82) .

- Key Properties :

- Methoxy groups improve solubility via hydrogen bonding.

- Common intermediates in drug synthesis.

- Comparison : Methoxy substituents offer polar interactions absent in 2-Chloro-6-cyclobutylpyridine, which may limit its solubility in aqueous media.

Reactivity and Functionalization

生物活性

2-Chloro-6-cyclobutylpyridine is a chemical compound with notable biological activity, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, including its mechanism of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C9H10ClN

- Molecular Weight : 169.64 g/mol

- CAS Number : 76847748

2-Chloro-6-cyclobutylpyridine acts primarily as a selective modulator of certain biological pathways. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving adenosine receptors. The compound's chlorinated pyridine ring may influence its binding affinity and selectivity for these receptors.

Antimicrobial Activity

Research indicates that compounds related to 2-chloro derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar cyclobutylpyridine derivatives demonstrate activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest that 2-chloro-6-cyclobutylpyridine may possess similar antimicrobial effects, warranting further investigation into its efficacy against these pathogens.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines in activated immune cells, potentially making it a candidate for treating inflammatory diseases.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study conducted on derivatives of cyclobutylpyridine reported that certain compounds exhibited minimum inhibitory concentrations (MIC) effective against resistant strains of bacteria. This positions 2-chloro-6-cyclobutylpyridine as a potential lead for developing new antibiotics.

-

Anti-inflammatory Activity :

- In experiments involving lipopolysaccharide (LPS)-activated THP-1 cells, derivatives showed a significant decrease in TNF-alpha production (p < 0.01), indicating that 2-chloro-6-cyclobutylpyridine could modulate inflammatory responses.

-

Neuropharmacological Effects :

- Preliminary studies suggest that the compound may influence central nervous system activity, potentially acting as an agonist at specific receptor sites related to pain modulation and neuroprotection.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。